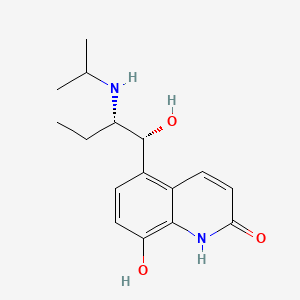

Procaterol

説明

A long-acting beta-2-adrenergic receptor agonist. It is a potent bronchodilator that may be administered orally or by aerosol inhalation.

A long-acting beta-2-adrenergic receptor agonist.

See also: Terbutaline (related); Clenbuterol (related); Isoproterenol (related) ... View More ...

Structure

3D Structure

特性

Key on ui mechanism of action |

Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. |

|---|---|

CAS番号 |

72332-33-3 |

分子式 |

C16H22N2O3 |

分子量 |

290.36 g/mol |

IUPAC名 |

8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one |

InChI |

InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m1/s1 |

InChIキー |

FKNXQNWAXFXVNW-WBMJQRKESA-N |

異性体SMILES |

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |

正規SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C |

外観 |

Solid powder |

他のCAS番号 |

72332-33-3 |

物理的記述 |

Solid |

関連するCAS |

62929-91-3 (mono-hydrochloride) |

溶解性 |

3.29e-01 g/L |

同義語 |

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone CI 888 CI-888 CI888 Hydrochloride, Procaterol Monohydrochloride, Procaterol OPC 2009 OPC-2009 OPC2009 Pro Air Pro-Air ProAir Procaterol Procaterol Hydrochloride Procaterol Monohydrochloride Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer Procaterol, (R*,R*)-(+-)-Isomer Procaterol, (R*,S*)-(-)-Isome |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Procaterol in Bronchial Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol is a potent and selective β2-adrenergic receptor agonist utilized in the management of bronchoconstriction associated with asthma and other obstructive airway diseases. Its therapeutic efficacy is rooted in its ability to induce rapid and sustained relaxation of bronchial smooth muscle. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the action of procaterol, with a focus on its interaction with the β2-adrenergic receptor and the subsequent intracellular signaling cascades. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of procaterol's pharmacology.

Data Presentation: Quantitative Analysis of Procaterol's Potency and Selectivity

The following tables summarize key quantitative parameters that define the pharmacological profile of procaterol.

| Parameter | Value | Species/Tissue | Reference |

| Dissociation Constant (Kp) for β2-Adrenoceptor | 8 nM | Rabbit Pulmonary Artery | [1] |

| Dissociation Constant (Kp) for β1-Adrenoceptor | 4.9 µM | Dog Coronary Artery | [1] |

| β2:β1 Selectivity Ratio | 612 | - | [1] |

| Table 1: Receptor Binding Affinity and Selectivity of Procaterol. |

| Parameter | Value | Species/Tissue | Conditions | Reference |

| ID50 for Inhibition of Acetylcholine-Induced Contraction | 0.3 nM | Dog Trachea | Pre-contracted with 30 nM Acetylcholine | [2][3] |

| Concentration for Onset of cAMP Increase | > 1 nM | Dog Trachea | - | [2][3] |

| Table 2: Functional Potency of Procaterol in Bronchial Smooth Muscle Relaxation. |

Core Mechanism of Action: The β2-Adrenergic Signaling Pathway

Procaterol exerts its bronchodilatory effects by activating the β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of bronchial smooth muscle cells. The canonical signaling pathway initiated by procaterol is detailed below.

Signaling Pathway Diagram

References

- 1. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Procaterol Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of procaterol hydrochloride, a potent β2-adrenergic receptor agonist used in the research of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The document outlines a common and effective synthetic pathway, complete with experimental protocols, quantitative data, and visualizations of the chemical workflow and its mechanism of action.

Overview of the Synthetic Pathway

The synthesis of procaterol hydrochloride can be achieved through multiple routes. A widely recognized method begins with the acylation of 8-hydroxycarbostyril. This intermediate is then subjected to amination with isopropylamine (B41738), followed by a reduction step to yield the final procaterol base, which is subsequently converted to its hydrochloride salt.[2]

An alternative, multi-step process has also been documented, commencing with a Fries rearrangement of 8-butyryloxy quinolone and proceeding through benzylation, bromination, ammonolysis, reduction, and debenzylation before the final salt formation.[3] This guide will focus on a synthetic approach starting from 8-hydroxy quinolone, a readily available starting material. The key transformations involve acylation, amination, and reduction to form the core procaterol structure.[4]

Experimental Protocols

The following protocols are based on established synthetic transformations for the preparation of procaterol hydrochloride.

Step 1: Acylation of 8-Hydroxyquinoline (B1678124)

This initial step involves the Friedel-Crafts acylation of 8-hydroxyquinoline with 2-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]

-

Materials: 8-hydroxyquinoline, 2-chlorobutyryl chloride, aluminum chloride, and an appropriate inert solvent (e.g., nitrobenzene (B124822) or carbon disulfide).

-

Procedure:

-

To a cooled and stirred suspension of anhydrous aluminum chloride in the inert solvent, add 8-hydroxyquinoline portion-wise, maintaining a low temperature.

-

Slowly add 2-chlorobutyryl chloride to the mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to drive the reaction to completion.

-

The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

The resulting solid, 5-(2-chlorobutyryl)-8-hydroxyquinoline, is isolated by filtration, washed with water, and dried.

-

Step 2: Amination with Isopropylamine

The intermediate from Step 1 is then reacted with isopropylamine to introduce the characteristic side chain of procaterol.[2]

-

Materials: 5-(2-chlorobutyryl)-8-hydroxyquinoline, isopropylamine, and a suitable solvent such as ethanol (B145695) or tetrahydrofuran.

-

Procedure:

-

Dissolve 5-(2-chlorobutyryl)-8-hydroxyquinoline in the chosen solvent.

-

Add an excess of isopropylamine to the solution.

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

The solvent and excess isopropylamine are removed under reduced pressure.

-

The residue, containing 5-(2-isopropylaminobutyryl)-8-hydroxyquinoline, is then carried forward to the next step, often after a basic work-up to remove any hydrochloride salts formed.

-

Step 3: Reduction of the Ketone

The carbonyl group in the aminoketone intermediate is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165).[2]

-

Materials: 5-(2-isopropylaminobutyryl)-8-hydroxyquinoline, sodium borohydride, and a protic solvent like methanol (B129727) or ethanol.

-

Procedure:

-

Dissolve the aminoketone from Step 2 in the alcohol solvent and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition, the reaction is stirred at room temperature until completion.

-

The reaction is quenched by the slow addition of water.

-

The product, procaterol, is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the procaterol base into its more stable hydrochloride salt.

-

Materials: Procaterol base, hydrochloric acid (either as a gas or a solution in an inert solvent like ether or isopropanol).

-

Procedure:

-

Dissolve the purified procaterol base in a suitable solvent (e.g., ethanol).

-

Slowly add a solution of hydrochloric acid in an inert solvent with stirring.

-

The procaterol hydrochloride will precipitate out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Quantitative Data

The following table summarizes typical yields and purity data for the synthesis of a procaterol intermediate as described in a related patent.[3]

| Step | Reaction | Product | Yield (%) | Purity (HPLC) |

| 1 | Ammonolysis of 5-(2-bromobutyryl)-8-benzyloxy quinolone with isopropylamine | 5-(2-isopropylaminobutyryl)-8-benzyloxy-quinolone | 89.2 | >97% |

| 2 | Reduction of the aminoketone | 5-(2-isopropylamine-1-hydroxybutyl)-8-benzyloxy quinolone | - | - |

| 3 | Hydrogenation and Salt Formation | Procaterol Hydrochloride | - | - |

Note: The data is adapted from a multi-step synthesis and may not directly correspond to the protocol outlined above but serves as a reference for expected outcomes in similar transformations.

Visualization of Workflow and Signaling Pathway

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of procaterol hydrochloride.

Caption: A simplified workflow for the synthesis of procaterol hydrochloride.

Signaling Pathway of Procaterol

Procaterol functions as a selective β2-adrenergic receptor agonist.[5] Its binding to these receptors on airway smooth muscle cells initiates a signaling cascade that leads to bronchodilation.[5]

Caption: The signaling pathway of procaterol leading to bronchodilation.

Conclusion

This guide provides a comprehensive overview of a viable synthetic route for procaterol hydrochloride for research purposes. The detailed protocols and workflow diagrams offer a clear path for laboratory synthesis. Understanding the underlying signaling pathway is crucial for researchers investigating the pharmacological effects of this compound. Adherence to standard laboratory safety procedures and analytical techniques for characterization and purity assessment is essential throughout the synthesis process.

References

- 1. CN113384540A - Procaterol hydrochloride particle composition and preparation method thereof - Google Patents [patents.google.com]

- 2. Procaterol - Wikipedia [en.wikipedia.org]

- 3. Novel synthesis process of procaterol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

Pharmacological Evaluation of Novel Procaterol Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procaterol is a potent and selective β2-adrenergic receptor agonist known for its effective bronchodilator properties in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] The development of novel procaterol derivatives aims to enhance its therapeutic profile by improving potency, selectivity, duration of action, and reducing potential side effects. This technical guide provides a comprehensive overview of the pharmacological evaluation of such novel derivatives, detailing experimental protocols and presenting key pharmacological data.

Data Presentation: Pharmacological Properties of Procaterol and Its Derivatives

The following tables summarize the quantitative data on the pharmacological activity of procaterol and some of its novel derivatives. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: β-Adrenergic Receptor Binding Affinities of Procaterol

| Compound | Receptor Subtype | Preparation | Dissociation Constant (Kp/Ki) (µM) | Selectivity (β2/β1) |

| Procaterol | β1-Adrenoceptor | Dog Coronary Artery | 4.9[2] | 612[2] |

| Procaterol | β2-Adrenoceptor | Rabbit Pulmonary Artery | 0.008[2] | |

| Procaterol | β1-Adrenoceptor | Guinea-Pig Atria | 3.5[2] | |

| Procaterol | β2-Adrenoceptor | Guinea-Pig Atria | 0.009[2] |

Table 2: In Vivo Bronchodilator Activity of Novel Procaterol Derivatives

| Derivative | Modification | Animal Model | Relative Potency (vs. Parent Compound) | Reference |

| Morpholino Derivative (4a) | Tert-amino group substitution | Anesthetized Dogs | Potent β-selective activity[3] | Yoshizaki et al., 1989[3] |

| Morpholinopropanol Analogue (4j) | Tert-amino group substitution | Anesthetized Dogs | 400 times less potent than 4a[3] | Yoshizaki et al., 1989[3] |

| 7-Halogeno Derivatives | Substitution at the 7-position of the carbostyril moiety | Anesthetized Dogs | Weak β-adrenoceptor stimulant activities[4] | Yoshizaki et al., 1993[4] |

| 7-Nitro Derivatives | Substitution at the 7-position of the carbostyril moiety | Anesthetized Dogs | Weak β-adrenoceptor stimulant activities[4] | Yoshizaki et al., 1993[4] |

| 7-Amino Derivatives | Substitution at the 7-position of the carbostyril moiety | Anesthetized Dogs | Weak β-adrenoceptor stimulant activities[4] | Yoshizaki et al., 1993[4] |

| Piperidylmethanol Derivative (6) | Piperidylmethanol group addition | Anesthetized Dogs | Non-selective β-adrenoceptor agonist activities[5] | Yoshizaki et al., 1989[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following sections outline the key experimental protocols used in the pharmacological assessment of procaterol derivatives.

In Vitro Assays

This assay determines the affinity of a test compound for the β2-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor.[6]

-

Radioligand: [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol.[6][7]

-

Unlabeled competitor (test compound, e.g., a novel procaterol derivative).

-

Incubation Buffer: 50 mM Tris-HCl, 12 mM MgCl₂, 2 mM EDTA, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4.[6]

-

Glass fiber filters (GF/C).[6]

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In assay tubes, combine the cell membranes, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of the test compound or vehicle.

-

To determine non-specific binding, a separate set of tubes should contain a high concentration of a known unlabeled β-adrenergic antagonist (e.g., propranolol).[8]

-

Incubate the mixture at 25°C for 60 minutes to reach equilibrium.[6]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[6]

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the ability of a test compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-adrenergic signaling pathway.

-

Materials:

-

Cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).[9]

-

Cell culture medium.

-

Stimulation Buffer (e.g., HBSS).[9]

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]

-

Test compound (novel procaterol derivative).

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).[9]

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[9]

-

-

Procedure:

-

Plate the cells in a multi-well plate and culture until they reach the desired confluency.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with a PDE inhibitor.

-

Add serial dilutions of the test compound, a positive control (e.g., isoproterenol (B85558) or procaterol), or vehicle to the wells.

-

Incubate for a specified time (e.g., 10-30 minutes) at 37°C.[1]

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximum effect) values.

-

Ex Vivo Assay

This assay assesses the relaxant effect of a test compound on pre-contracted airway smooth muscle.

-

Materials:

-

Guinea pig trachea.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1), gassed with 95% O₂/5% CO₂.[11]

-

Contractile agent (e.g., histamine (B1213489), methacholine, or carbachol).[12]

-

Test compound (novel procaterol derivative).

-

Organ bath system with isometric force transducers.

-

-

Procedure:

-

Euthanize a guinea pig and dissect the trachea.

-

Cut the trachea into rings (3-4 mm in width).

-

Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂/5% CO₂.

-

Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Induce a sustained contraction of the tracheal rings by adding a contractile agent (e.g., histamine at a concentration that produces about 80% of the maximal response).

-

Once the contraction has stabilized, add cumulative concentrations of the test compound to the organ bath.

-

Record the changes in isometric tension.

-

-

Data Analysis:

-

Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the percentage of relaxation against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value for the relaxant effect.

-

In Vivo Assay

This model evaluates the ability of a test compound to protect against bronchoconstriction induced by a spasmogen.

-

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Anesthetic (e.g., urethane (B1682113) or pentobarbital).

-

Histamine solution.

-

Test compound (novel procaterol derivative).

-

Whole-body plethysmograph or a system to measure lung resistance and dynamic compliance.

-

-

Procedure:

-

Anesthetize the guinea pig and place it in a whole-body plethysmograph or connect it to a ventilator for measurement of respiratory parameters.

-

Administer the test compound via a suitable route (e.g., inhalation, intravenous, or oral) at various doses.

-

After a predetermined time, challenge the animal with an intravenous injection or an aerosol of histamine to induce bronchoconstriction.[13]

-

Measure the changes in airway resistance, dynamic compliance, or the onset of dyspnea.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the histamine-induced bronchoconstriction by the test compound at each dose.

-

Determine the ED₅₀ (effective dose to produce 50% of the maximal protective effect).

-

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

Logical Relationship

References

- 1. researchgate.net [researchgate.net]

- 2. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of procaterol derivatives having a tert-amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of 7-substituted procaterol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of procaterol derivative having a piperidylmethanol group and its beta-adrenoceptor stimulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. benchchem.com [benchchem.com]

- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD | MDPI [mdpi.com]

- 13. Inhaled procaterol inhibits histamine-induced airflow obstruction and microvascular leakage in guinea-pig airways with allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Procaterol: A Comprehensive Technical Guide to a Selective Beta-2 Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaterol is a potent and highly selective second-generation beta-2 adrenergic receptor agonist renowned for its efficacy as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic action is mediated through the specific activation of beta-2 adrenergic receptors located on the smooth muscle of the bronchial airways, leading to muscle relaxation and improved airflow.[2] This technical guide provides an in-depth overview of the core pharmacology of procaterol, including its mechanism of action, signaling pathways, quantitative data on receptor binding and functional potency, and detailed experimental protocols for its characterization.

Mechanism of Action and Signaling Pathway

Procaterol exerts its pharmacological effects by selectively binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This interaction initiates a well-defined intracellular signaling cascade.

Upon binding of procaterol, the beta-2 adrenergic receptor undergoes a conformational change, which activates the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[4]

Signaling Pathway Diagram

Quantitative Data: Receptor Binding Affinity and Functional Potency

The selectivity and potency of procaterol are quantified through receptor binding assays and functional assays. The following tables summarize the key quantitative data for procaterol.

Table 1: Receptor Binding Affinity of Procaterol

| Receptor Subtype | Preparation | Dissociation Constant (Kp) | Reference |

| Beta-1 Adrenoceptor | Dog Coronary Artery | 4.9 µM | [5] |

| Beta-2 Adrenoceptor | Rabbit Pulmonary Artery | 0.008 µM | [5] |

| Beta-1 Adrenoceptor | Guinea-pig Atria | 3.5 µM | [5] |

| Beta-2 Adrenoceptor | Guinea-pig Atria | 0.009 µM | [5] |

The beta-2:beta-1 selectivity value for procaterol is 612, indicating a high degree of selectivity for the beta-2 adrenergic receptor.[5]

Table 2: Functional Potency of Procaterol

| Assay Type | Tissue/Cell Line | Parameter | Value | Reference |

| Mechanical Response Inhibition | Dog Trachea | ID50 (vs. Acetylcholine) | 0.3 nM | [6] |

| Mechanical Response Inhibition | Dog Trachea | ID50 (vs. Histamine - phasic) | 0.15 nM | [6] |

| Mechanical Response Inhibition | Dog Trachea | ID50 (vs. Histamine - tonic) | 0.01 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of procaterol.

Competitive Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes the determination of the inhibitory constant (Ki) of procaterol for the human beta-2 adrenergic receptor by competing against the binding of a known radiolabeled antagonist, [3H]-dihydroalprenolol ([3H]-DHA).

Materials:

-

Human beta-2 adrenergic receptor membrane preparation (from recombinant cell lines or native tissue)

-

Procaterol hydrochloride

-

[3H]-dihydroalprenolol ([3H]-DHA)

-

Propranolol (for non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail

-

Plate shaker, vacuum filtration manifold, liquid scintillation counter

Workflow Diagram:

Procedure:

-

Preparation of Reagents: Prepare a stock solution of procaterol and perform serial dilutions to obtain a range of concentrations (e.g., 10^-12 to 10^-5 M). Prepare the radioligand ([3H]-DHA) solution and the non-specific binding control (propranolol).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [3H]-DHA, and membrane preparation.

-

Non-specific Binding (NSB): Propranolol, [3H]-DHA, and membrane preparation.

-

Competitive Binding: Each procaterol dilution, [3H]-DHA, and membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the procaterol concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of procaterol that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.

-

Cell-Based cAMP Accumulation Assay for Determining Efficacy (EC50)

This protocol describes the measurement of intracellular cAMP accumulation in response to procaterol stimulation in a cell line expressing the beta-2 adrenergic receptor.

Materials:

-

Cell line expressing the beta-2 adrenergic receptor (e.g., CHO-K1, HEK293)

-

Procaterol hydrochloride

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

384-well plates

-

HTRF-compatible reader or luminometer

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed the beta-2 adrenergic receptor-expressing cells into a 384-well plate at an appropriate density and allow them to adhere overnight.

-

PDE Inhibitor Incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

-

Agonist Stimulation: Add serial dilutions of procaterol to the wells to create a dose-response range. Include a vehicle control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and add the detection reagents from the cAMP kit (e.g., cAMP-d2 and anti-cAMP cryptate for HTRF).

-

Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis:

-

Generate a cAMP standard curve using known concentrations of cAMP.

-

Convert the experimental readings to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the procaterol concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of procaterol that produces 50% of the maximal response).[4]

-

Conclusion

Procaterol is a highly selective and potent beta-2 adrenergic receptor agonist with a well-characterized mechanism of action. Its high affinity and selectivity for the beta-2 adrenergic receptor, coupled with its functional potency in inducing airway smooth muscle relaxation, underscore its therapeutic value in the treatment of obstructive airway diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of procaterol and other beta-2 adrenergic receptor agonists in both research and drug development settings.

References

- 1. Effect of procaterol on the isolated airway smooth muscle and the release of anaphylactic chemical mediators from the isolated lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Procaterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol, a potent and selective second-generation β2-adrenergic receptor agonist, is widely recognized for its efficacy as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its crucial role in relaxing airway smooth muscle, a substantial body of scientific evidence reveals that procaterol also possesses significant anti-inflammatory properties.[1][3] These effects contribute to its therapeutic efficacy by directly modulating the underlying inflammatory processes that characterize chronic airway diseases.[1]

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory actions of procaterol. It details the molecular mechanisms, summarizes key quantitative data from various studies, outlines detailed experimental protocols for assessing its anti-inflammatory effects, and visualizes the core signaling pathways involved.

Mechanism of Action: β2-Adrenergic Receptor-Mediated Anti-inflammation

Procaterol exerts its anti-inflammatory effects primarily by activating β2-adrenergic receptors located on the surface of various immune and structural cells, including monocytes, eosinophils, and bronchial epithelial cells.[1][4][5] This activation triggers a cascade of intracellular signaling events that ultimately suppress the production and release of pro-inflammatory mediators.

The principal signaling pathway is the canonical β2-adrenergic receptor pathway:

-

Receptor Binding and G-Protein Activation: Procaterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change, leading to the activation of the associated stimulatory G-protein, Gs.[1]

-

Adenylate Cyclase Activation and cAMP Production: The activated α-subunit of the Gs protein stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates various downstream targets, including transcription factors, which modulates the expression of genes involved in inflammation.

This primary pathway leads to a broad spectrum of anti-inflammatory effects. Furthermore, studies suggest that procaterol's actions are also mediated through the modulation of other critical inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK) and potentially the Nuclear Factor-kappa B (NF-κB) pathway.[4][6] For instance, procaterol has been shown to inhibit Th2-related chemokine production through the NF-κB, p38, and JNK-MAPK pathways, in addition to the β2-adrenoceptor-cAMP pathway.[4]

Data Presentation: Quantitative Effects of Procaterol

The anti-inflammatory efficacy of procaterol has been quantified across a range of in vitro models. The following tables summarize these key findings.

Table 1: Effect of Procaterol on Cytokine and Chemokine Release

| Cell Type | Inflammatory Stimulus | Mediator | Effect of Procaterol | Concentration Range | Source |

| Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | Significant, concentration-dependent inhibition (Max inhibition ~60%) | - | [7] |

| Human Monocytes | Lipopolysaccharide (LPS) | IL-6 | Significant enhancement | 1 µM | [7] |

| THP-1 Cells & Human Primary Monocytes | - | MDC (CCL22) | Significant inhibition | 10⁻¹⁰ - 10⁻⁷ M | [4] |

| THP-1 Cells & Human Primary Monocytes | - | I-309 (CCL1) | Significant inhibition | 10⁻¹⁰ - 10⁻⁷ M | [4] |

| THP-1 Cells | - | Mig (CXCL9) & IP-10 (CXCL10) | No suppression | - | [4] |

| BEAS-2B Bronchial Epithelial Cells | - | TARC (CCL17) | Significant inhibition | 10⁻¹⁰ - 10⁻⁷ M | [4] |

| BEAS-2B Bronchial Epithelial Cells | Poly I:C | IP-10 (CXCL10) | Significant, dose-dependent suppression | - | [6] |

| BEAS-2B Bronchial Epithelial Cells | Poly I:C | RANTES (CCL5) | Significant, dose-dependent suppression | - | [6] |

Table 2: Effect of Procaterol on Adhesion Molecule Expression

| Cell Type | Inflammatory Stimulus | Adhesion Molecule | Effect of Procaterol | Source |

| Normal Human Lung Fibroblasts (NHLF) | TNF-α | ICAM-1 | Concentration-dependent inhibition | [5][8] |

| Normal Human Lung Fibroblasts (NHLF) | TNF-α | VCAM-1 | Concentration-dependent inhibition | [5][8] |

Table 3: Inhibitory Concentrations (IC50) of Procaterol

| Target | Cell Type | IC50 Value (Mean, 95% Confidence Interval) | Source |

| LPS-induced TNF-α release | Human Monocytes | 57.8 nM (26.5-87.9 nM) | [7] |

Signaling Pathways and Experimental Workflows

Visualizations

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

Caption: Procaterol's Influence on Downstream Inflammatory Pathways.

Caption: Experimental Workflow for Cytokine Release Assay.

Experimental Protocols

Cytokine Release Assay from Human Monocytes

This protocol is adapted from methodologies used to assess the effect of compounds on pro-inflammatory cytokine release.[7][9]

-

Objective: To determine the inhibitory effect of procaterol on the release of pro-inflammatory cytokines (e.g., TNF-α) from LPS-stimulated human monocytes.

-

Materials:

-

Healthy donor blood for Peripheral Blood Mononuclear Cell (PBMC) isolation.

-

Ficoll-Paque for density gradient centrifugation.

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).

-

Procaterol stock solution.

-

Lipopolysaccharide (LPS) from E. coli.

-

Human TNF-α ELISA kit.

-

-

Methodology:

-

Cell Isolation and Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes from the PBMC population via adherence or magnetic cell sorting. Culture the monocytes in appropriate media.

-

Drug Treatment: Pre-treat the cultured monocytes with varying concentrations of procaterol for 1 hour. Include a vehicle-only control.

-

Inflammatory Stimulation: Following pre-treatment, stimulate the cells with an optimal concentration of LPS (e.g., 250 ng/mL) to induce a robust inflammatory response. Maintain an unstimulated control group.[9]

-

Incubation: Incubate the cells for a 24-hour period at 37°C in a 5% CO₂ incubator.[9]

-

Cytokine Measurement: After incubation, collect the cell culture supernatant by centrifugation. Quantify the concentration of secreted TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[1]

-

Data Analysis: Calculate the percentage inhibition of TNF-α release by procaterol at each concentration relative to the LPS-stimulated control (no procaterol). Determine the IC50 value (the concentration of procaterol that causes 50% inhibition) using non-linear regression analysis.[1]

-

Eosinophil Adhesion Assay

This protocol is based on the study of procaterol's effect on eosinophil adhesion to lung fibroblasts.[8]

-

Objective: To assess the effect of procaterol on the adhesion of eosinophils to TNF-α-stimulated normal human lung fibroblasts (NHLF).

-

Materials:

-

Normal Human Lung Fibroblasts (NHLF).

-

Eosinophils isolated from human blood.

-

Tumor necrosis factor-alpha (TNF-α).

-

Procaterol and/or Budesonide (B1683875).

-

Eotaxin (as a chemoattractant).

-

Reagents for measuring eosinophil peroxidase (EPO) activity.

-

-

Methodology:

-

Cell Culture: Culture NHLF to confluence in appropriate culture plates.

-

Pre-treatment: Pre-treat the NHLF monolayers with an inflammatory stimulus like TNF-α in the presence of various concentrations of procaterol, budesonide, or a combination of both.

-

Eosinophil Addition: Isolate eosinophils from human peripheral blood. Add the eotaxin-stimulated eosinophils to the pre-treated NHLF monolayers.

-

Adhesion Incubation: Allow the eosinophils to adhere to the fibroblasts for a specified period.

-

Quantification: Wash away non-adherent eosinophils. Quantify the number of adherent eosinophils by measuring their intrinsic peroxidase activity.

-

Data Analysis: Compare the level of eosinophil adhesion in drug-treated wells to the TNF-α stimulated control to determine the percentage of inhibition.

-

Conclusion

The evidence strongly supports the role of procaterol as a therapeutic agent with significant anti-inflammatory properties that complement its well-established bronchodilatory function.[1][3] In vitro studies demonstrate its ability to inhibit the release of key pro-inflammatory cytokines and chemokines from monocytes and bronchial epithelial cells, as well as to reduce the expression of adhesion molecules on lung fibroblasts.[4][5][8] These actions are primarily mediated through the canonical β2-adrenergic receptor-cAMP-PKA signaling pathway, with additional modulation of the MAPK and NF-κB signaling cascades.[1][4] The additive anti-inflammatory effects observed when procaterol is combined with corticosteroids suggest that such combination therapies may provide enhanced control of airway inflammation in diseases like asthma.[5][8] A thorough understanding of these mechanisms is crucial for leveraging the full therapeutic potential of procaterol in the management of chronic inflammatory airway diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Effect of procaterol, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of procaterol on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Suppressive effects of procaterol on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Procaterol potentiates the anti-inflammatory activity of budesonide on eosinophil adhesion to lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Procaterol: A Technical Guide to Chemical Structure and Stereoisomer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of procaterol, a potent and selective β2-adrenergic receptor agonist, with a specific focus on the pharmacological activities of its stereoisomers. The document details the molecular basis of its action, experimental protocols for its characterization, and presents available data on the differential activity of its isomeric forms.

Procaterol: Chemical Structure and Stereoisomers

Procaterol is a sympathomimetic amine with the chemical name (±)-erythro-8-Hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]carbostyril hydrochloride. Its molecular formula is C16H22N2O3, and it possesses two chiral centers on the butyl side chain. The presence of two stereocenters gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: the erythro pair and the threo pair.

The nomenclature erythro and threo is used to describe the relative configuration of adjacent chiral centers. In a Fischer projection of the molecule, if the similar substituents are on the same side, the diastereomer is termed erythro. If they are on opposite sides, it is termed threo. The commercially available and clinically used form of procaterol is the racemic mixture of the (1R, 2S) and (1S, 2R) erythro enantiomers.

Pharmacological Activity of Stereoisomers

The bronchodilatory and other β2-adrenergic effects of procaterol are highly stereoselective. Seminal work by Yoshizaki et al. demonstrated that the pharmacological activity resides almost exclusively within the erythro pair of enantiomers[1]. The threo isomers possess significantly lower activity.

Within the active erythro pair, there is a further distinction in potency. The (-)-erythro-isomer, corresponding to the (1R, 2S) configuration, is the most potent enantiomer, exhibiting the strongest bronchodilator effects with high selectivity for the β2-adrenergic receptor. Conversely, the (+)-erythro-isomer shows the lowest activity among all isomers[1]. This stereoselectivity is a common feature among β2-agonists, where the specific three-dimensional arrangement of the ethanolamine (B43304) side chain is critical for optimal interaction with the receptor binding pocket.

Comparative Activity Data

The following table summarizes the relative pharmacological activities of the procaterol isomers based on in vivo studies in anesthetized dogs, which measured the inhibition of histamine-induced bronchospasm (β2-mediated effect) and the increase in heart rate (a β1-mediated effect).[1]

| Stereoisomer | Bronchodilator Activity (Anti-Histamine Effect) | Cardiac Stimulant Activity (Heart Rate Increase) |

| (±)-erythro (Racemic) | High | Low |

| (-)-(1R, 2S)-erythro | Highest | Low |

| (+)-(1S, 2R)-erythro | Lowest | Very Low |

| (±)-threo | Very Low | Very Low |

Note: Specific quantitative ED50 values from the primary literature (Yoshizaki et al., J. Med. Chem. 1977, 20(8), 1103-4) could not be retrieved through the available search resources. The table reflects the qualitative relationships reported in the publication's abstract.

The racemic mixture of procaterol demonstrates high selectivity for the β2-adrenoceptor over the β1-adrenoceptor, with a reported selectivity ratio of 612.

Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway

Procaterol exerts its therapeutic effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells. Activation of this receptor initiates a well-defined signaling cascade that leads to muscle relaxation and bronchodilation.

-

Agonist Binding: Procaterol binds to the β2-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, including myosin light-chain kinase (MLCK) and ion channels. This leads to a decrease in intracellular calcium concentrations and the inactivation of MLCK.

-

Smooth Muscle Relaxation: The net effect is the relaxation of the airway smooth muscle, resulting in bronchodilation.

Experimental Protocols

Chiral Separation of Procaterol Stereoisomers by HPLC

This protocol describes a general method for the analytical separation of procaterol stereoisomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Objective: To resolve the four stereoisomers of procaterol from a mixture.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral Stationary Phase Column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column)

-

Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695), and a modifier like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA).

-

Procaterol standard containing a mixture of isomers.

-

Filtration apparatus for mobile phase and samples.

Methodology:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., ethanol or IPA). A typical starting ratio is 90:10 (n-hexane:alcohol). Add a small amount of a modifier (e.g., 0.1% DEA) to improve peak shape and resolution. Degas the mobile phase by sonication or vacuum filtration.

-

Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.

-

Sample Preparation: Dissolve the procaterol standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-

Detection: Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 280 nm).

-

Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. The elution order will depend on the specific CSP and mobile phase used. Optimize the mobile phase composition (e.g., by varying the alcohol percentage) to achieve baseline separation of all four peaks.

β2-Adrenergic Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of each procaterol stereoisomer for the human β2-adrenergic receptor using a competitive radioligand binding assay.

Objective: To quantify the ability of unlabeled procaterol isomers to displace a radiolabeled antagonist from the β2-adrenergic receptor.

Materials and Equipment:

-

Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity β-adrenergic antagonist, e.g., [3H]-Dihydroalprenolol ([3H]-DHA).

-

Unlabeled Ligands: Purified procaterol stereoisomers and a non-specific binding control (e.g., a high concentration of unlabeled propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

96-well plates, scintillation counter, glass fiber filters.

Methodology:

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + cell membranes.

-

Non-specific Binding (NSB): Radioligand + cell membranes + excess unlabeled antagonist (e.g., 10 µM propranolol).

-

Competition: Radioligand + cell membranes + varying concentrations of a procaterol isomer (e.g., from 10^-11 M to 10^-5 M).

-

-

Incubation: Add a fixed, low concentration of the radioligand (approximately at its Kd) to all wells. Add the cell membrane preparation (10-20 µg protein per well). Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competing procaterol isomer.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the isomer that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for cAMP Production

This protocol describes a cell-based assay to measure the functional potency (EC50) of procaterol isomers by quantifying the production of intracellular cAMP.

Objective: To determine the concentration-response relationship for procaterol isomer-stimulated cAMP production.

Materials and Equipment:

-

A cell line expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Cell culture reagents.

-

Purified procaterol stereoisomers.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

Multi-well plates (e.g., 384-well).

-

Plate reader compatible with the chosen detection kit.

Methodology:

-

Cell Seeding: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of each procaterol isomer in assay buffer containing a PDE inhibitor.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Include a control with only buffer and the PDE inhibitor (basal level).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the procaterol isomer.

-

Fit the data to a sigmoidal dose-response curve.

-

Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. Compare the EC50 values and maximal efficacy (Emax) for each stereoisomer.

-

Conclusion

Procaterol is a highly effective and selective β2-adrenergic agonist whose pharmacological activity is critically dependent on its stereochemistry. The therapeutic effect is almost entirely attributed to the (-)-(1R, 2S)-erythro stereoisomer, which exhibits the highest potency for the β2-adrenergic receptor. The other isomers, particularly the threo diastereomers and the (+)-erythro enantiomer, contribute minimally to the desired bronchodilator activity. This stereoselectivity underscores the importance of understanding the three-dimensional structure of drug molecules in the design and development of new therapeutic agents. The experimental protocols outlined in this guide provide a framework for the chiral separation and detailed pharmacological characterization of procaterol and other chiral β2-agonists, enabling a deeper understanding of their structure-activity relationships.

References

Unraveling the Journey of Procaterol in Animal Models: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol, a potent and selective beta-2 adrenergic agonist, is a crucial therapeutic agent in the management of bronchospastic disorders. Understanding its pharmacokinetic profile and metabolic fate in preclinical animal models is paramount for the successful development and regulatory approval of new drug formulations. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of procaterol in key animal models, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.

I. Pharmacokinetics of Procaterol in Animal Models

The pharmacokinetic profile of procaterol has been investigated in several animal species, primarily in rats and dogs, to elucidate its behavior in a biological system. These studies are essential for extrapolating potential human pharmacokinetic parameters and for designing safe and effective clinical trials.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of procaterol in rats and dogs after oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of Procaterol in Rats

| Parameter | Oral Administration (30 mg/kg) | Intravenous Administration (30 mg/kg) |

| Recovery in 72h (Urine) | ~42% of dose[1] | ~53% of dose[1] |

| Recovery in 72h (Feces) | ~42% of dose[1] | ~33% of dose[1] |

Note: Specific Cmax, Tmax, AUC, half-life, and clearance data for rats were not available in the public domain literature reviewed.

Table 2: Pharmacokinetic Parameters of Procaterol in Dogs

| Parameter | Oral Administration | Intravenous Administration |

| Metabolic Pattern | Species-independent and similar to rats and humans[2] | Species-independent and similar to rats and humans[2] |

Note: Specific quantitative pharmacokinetic parameters for dogs were not available in the public domain literature reviewed.

II. Metabolism of Procaterol in Animal Models

The biotransformation of procaterol is a critical aspect of its disposition in the body. Metabolism studies in animal models have identified several key metabolites, indicating that the metabolic pathways are consistent across different species, including humans.[1][2]

Metabolic Pathways

The metabolism of procaterol primarily occurs in the liver, with some conjugation also taking place in the small intestine.[1] The main metabolic transformations include glucuronidation, N-dealkylation (desisopropylation), and oxidation.

The identified metabolites of procaterol in rats and dogs are:

-

Procaterol Glucuronide: A major metabolite formed by the conjugation of procaterol with glucuronic acid.[1][2]

-

5-(2-amino-1-hydroxybutyl)-8-hydroxycarbostyril (Desisopropylprocaterol): Formed by the removal of the isopropyl group.[1][2]

-

8-hydroxycarbostyril: Another product of metabolic degradation.[1][2]

-

Procaterol Sulphate: Identified in rat excreta.[1]

The metabolic pattern of procaterol has been reported to be species-independent among rats, dogs, and humans.[2]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the pharmacokinetic and metabolism studies of procaterol in animal models.

General Experimental Workflow for Pharmacokinetic Studies

Detailed Methodologies

1. Animal Models:

-

Species: Male Wistar rats and beagle dogs are commonly used.

-

Housing: Animals are typically housed in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimatization: A suitable acclimatization period is provided before the commencement of the study.

2. Dosing:

-

Drug Substance: Radiolabeled [14C]procaterol HCl is often used to facilitate the tracking of the drug and its metabolites.

-

Formulation: The drug is typically dissolved in a suitable vehicle, such as water or saline.

-

Routes of Administration:

-

Oral (p.o.): Administered via gavage.

-

Intravenous (i.v.): Injected into a suitable vein (e.g., tail vein in rats).

-

3. Sample Collection:

-

Urine and Feces: Collected at predetermined intervals over a period of 72 hours or more.

-

Blood: Blood samples are drawn at various time points to determine the plasma concentration-time profile of procaterol and its metabolites.

4. Analytical Methods:

-

Extraction: Metabolites are extracted from biological matrices using appropriate techniques.

-

Derivatization: For analysis by gas-liquid chromatography-mass spectrometry (GLC-MS), metabolites are often derivatized (e.g., trimethylsilylated) to increase their volatility.[2]

-

Instrumentation:

-

Radioactivity Measurement: The total radioactivity in urine and feces is measured using a liquid scintillation counter to determine the extent of excretion.

5. In Vitro Metabolism Studies:

-

Tissue Preparations: Liver 9000 g supernatant fractions from rats are used to investigate the in vitro metabolism of procaterol.[1] Preparations from other organs like the kidney, lung, and small intestine can also be used for comparison.[1]

-

Incubation: Procaterol is incubated with the tissue preparations and necessary cofactors.

-

Analysis: The formation of metabolites is monitored using analytical techniques like HPLC.

Conclusion

The pharmacokinetic and metabolic profiles of procaterol in animal models provide a foundational understanding of its in vivo behavior. The consistent metabolic pathways observed across rats, dogs, and humans underscore the utility of these preclinical models in predicting human metabolism. While the available quantitative pharmacokinetic data is limited, the established methodologies for analysis provide a clear framework for future studies. This technical guide serves as a comprehensive resource for scientists and researchers involved in the development of procaterol-based therapeutics, enabling a more informed approach to drug design and clinical trial development.

References

Procaterol in Asthma and COPD: A Technical Guide to its Role in Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaterol, a potent and selective β2-adrenergic receptor agonist, plays a significant role in the management of asthma and chronic obstructive pulmonary disease (COPD). This technical guide delves into the core mechanisms of procaterol as elucidated in various experimental models of these respiratory diseases. By examining its effects on signaling pathways, airway inflammation, and hyperresponsiveness, this document provides a comprehensive overview for researchers and professionals in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes are presented to facilitate a deeper understanding of procaterol's therapeutic potential and its application in preclinical research.

Introduction

Asthma and Chronic Obstructive Pulmonary Disease (COPD) are chronic inflammatory airway diseases characterized by airflow limitation. While asthma is often driven by allergic inflammation leading to reversible bronchoconstriction, COPD is a progressive disease, primarily caused by smoking, involving irreversible airflow obstruction and complex inflammatory responses. β2-adrenergic receptor agonists are a cornerstone of treatment for both conditions, and procaterol, a second-generation agonist, is noted for its high selectivity and potent bronchodilatory effects.[1] Understanding its precise mechanisms of action in relevant animal models is crucial for optimizing its therapeutic use and developing novel treatment strategies.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Procaterol exerts its effects primarily by activating the β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the smooth muscle cells of the airways.[2] This activation initiates a well-defined signaling cascade leading to bronchodilation and anti-inflammatory effects.

The binding of procaterol to the β2-adrenergic receptor triggers a conformational change, leading to the activation of the associated stimulatory G-protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates several downstream targets, resulting in:

-

Bronchodilation: PKA-mediated phosphorylation leads to the relaxation of airway smooth muscle. This is achieved through mechanisms such as the opening of large-conductance calcium-activated potassium channels (BKCa), which causes hyperpolarization of the cell membrane, and a decrease in intracellular calcium concentrations.[4][5]

-

Anti-inflammatory effects: Procaterol has been shown to inhibit the release of inflammatory mediators from mast cells and eosinophils.[6] This is also thought to be mediated by the increase in intracellular cAMP.

Below is a diagram illustrating the β2-adrenergic signaling pathway initiated by procaterol.

Role of Procaterol in Experimental Asthma Models

The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-characterized model that mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE levels.[7]

Experimental Protocol: Ovalbumin-Induced Asthma in Mice

A common protocol for inducing an allergic asthma phenotype in mice involves a sensitization phase followed by a challenge phase.[5][8]

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (B78521) (Alum) adjuvant

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Ultrasonic nebulizer

-

Whole-body plethysmography system

-

Methacholine solution

Procedure:

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in alum on specific days (e.g., day 0 and day 14).[9]

-

Challenge: Sensitized mice are subsequently challenged with aerosolized OVA for a set duration on consecutive days (e.g., days 21, 22, and 23).[5]

-

Procaterol Administration: Procaterol can be administered to a treatment group, typically orally or via inhalation, prior to or during the challenge phase to evaluate its therapeutic effects.

-

Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using whole-body plethysmography in response to increasing concentrations of a bronchoconstrictor like methacholine.[10]

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate, particularly the number of eosinophils.[11]

The following diagram outlines a typical experimental workflow for an OVA-induced asthma model.

Quantitative Data on Procaterol's Effects in Asthma Models

Studies have demonstrated that oral administration of procaterol at a clinical dose equivalent can significantly reduce eosinophil inflammation in the airways of OVA-challenged mice without augmenting airway hyperresponsiveness.[1]

Table 1: Effect of Procaterol on Inflammatory Cell Infiltration in BALF of OVA-Challenged Mice

| Treatment Group | Total Cells (x10^4) | Eosinophils (x10^4) | Macrophages (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |

| Control (Saline) | 25.8 ± 3.2 | 0.1 ± 0.1 | 25.5 ± 3.1 | 0.1 ± 0.1 | 0.2 ± 0.1 |

| OVA-Challenged | 125.6 ± 15.3 | 75.4 ± 10.2 | 35.1 ± 4.5 | 2.5 ± 0.8 | 12.6 ± 2.1 |

| OVA + Procaterol | 80.3 ± 12.1# | 35.2 ± 6.8# | 32.8 ± 5.1 | 1.8 ± 0.5 | 10.5 ± 1.9 |

| Note: Data are representative values synthesized from typical OVA-induced asthma model results and procaterol's known effects. Actual values may vary between studies. *p < 0.05 vs. Control; #p < 0.05 vs. OVA-Challenged. |

Table 2: Effect of Procaterol on Airway Hyperresponsiveness (AHR) to Methacholine in OVA-Challenged Mice

| Methacholine (mg/mL) | Control (Penh) | OVA-Challenged (Penh) | OVA + Procaterol (Penh) |

| 0 (Baseline) | 1.0 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |

| 6.25 | 1.5 ± 0.2 | 3.5 ± 0.5 | 2.0 ± 0.3# |

| 12.5 | 2.0 ± 0.3 | 5.8 ± 0.7 | 3.2 ± 0.4# |

| 25 | 2.8 ± 0.4 | 8.2 ± 1.1 | 4.5 ± 0.6# |

| 50 | 3.5 ± 0.5 | 10.5 ± 1.5 | 6.0 ± 0.8# |

| Note: Data are representative values synthesized from typical AHR measurements in OVA-induced asthma models and procaterol's known effects. Penh (Enhanced Pause) is a dimensionless value. *p < 0.05 vs. Control; #p < 0.05 vs. OVA-Challenged. |

Role of Procaterol in Experimental COPD Models

Animal models of COPD are crucial for understanding the pathophysiology of the disease and for testing new therapeutic agents. Common models include exposure to cigarette smoke or intratracheal instillation of elastase to induce emphysema-like changes in the lungs.[12][13]

Experimental Protocols for COPD Models

Cigarette Smoke-Induced COPD Model:

-

Animals: Typically C57BL/6 mice or Sprague-Dawley rats.[12]

-

Procedure: Animals are exposed to cigarette smoke for several hours a day, 5-7 days a week, for a period of weeks to months.[14] This chronic exposure leads to airway inflammation, emphysema, and mucus hypersecretion.

-

Procaterol Administration: Procaterol can be administered during the exposure period to assess its ability to mitigate the inflammatory and structural changes.

Elastase-Induced Emphysema Model:

-

Animals: Commonly used in mice.[13]

-

Procedure: A single or multiple intratracheal instillations of porcine pancreatic elastase are administered.[15] This leads to the destruction of alveolar walls and the development of emphysema.

-

Procaterol Administration: Procaterol can be given before or after elastase instillation to evaluate its protective or therapeutic effects.

Quantitative Data on Procaterol's Effects in COPD Models

While research on procaterol in animal models of COPD is less extensive than in asthma, its known anti-inflammatory and bronchodilatory properties suggest potential benefits. The following tables provide hypothetical yet plausible quantitative data based on the expected effects of a potent β2-agonist in such models.

Table 3: Potential Effect of Procaterol on Inflammatory Markers in BALF of a Cigarette Smoke-Induced COPD Model in Rats

| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^5) | Macrophages (x10^5) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Air) | 2.1 ± 0.3 | 0.1 ± 0.05 | 2.0 ± 0.3 | 15 ± 3 | 25 ± 5 |

| Cigarette Smoke | 8.5 ± 1.2 | 4.2 ± 0.8 | 4.1 ± 0.7 | 80 ± 15 | 150 ± 25* |

| CS + Procaterol | 5.8 ± 0.9# | 2.5 ± 0.5# | 3.2 ± 0.6 | 55 ± 10# | 100 ± 18# |

| Note: These are projected values based on the known inflammatory effects of cigarette smoke and the anti-inflammatory potential of procaterol. *p < 0.05 vs. Control; #p < 0.05 vs. Cigarette Smoke. |

Table 4: Potential Effect of Procaterol on Lung Function in an Elastase-Induced Emphysema Model in Mice

| Treatment Group | Mean Linear Intercept (µm) | Lung Compliance (mL/cmH2O) |

| Control (Saline) | 35 ± 4 | 0.03 ± 0.005 |

| Elastase | 75 ± 8 | 0.06 ± 0.008 |

| Elastase + Procaterol | 60 ± 7# | 0.05 ± 0.007# |

| Note: These are projected values. Mean linear intercept is a measure of airspace enlargement. Lung compliance increases in emphysema due to loss of elastic recoil. *p < 0.05 vs. Control; #p < 0.05 vs. Elastase. |

Conclusion

Procaterol demonstrates significant therapeutic potential in experimental models of both asthma and COPD. Its primary mechanism of action through the β2-adrenergic signaling pathway leads to potent bronchodilation and notable anti-inflammatory effects. In asthma models, procaterol effectively reduces eosinophilic airway inflammation. In COPD models, it is anticipated to mitigate the inflammatory response and potentially ameliorate the decline in lung function. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of procaterol and other β2-agonists in the treatment of chronic respiratory diseases. Further research is warranted to fully explore its long-term effects on airway remodeling in these conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of lung damage in an elastase-induced mouse model of emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Analysis of Hyperpolarized 3He Ventilation Changes in Mice Challenged with Methacholine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]

- 13. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]

- 15. Frontiers | Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase [frontiersin.org]

The Inhibitory Effect of Procaterol on Eosinophil Migration and Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of procaterol, a selective β2-adrenergic receptor agonist, on eosinophil migration and chemotaxis. Eosinophils are key effector cells in allergic inflammation, particularly in asthma, and understanding the mechanisms by which drugs like procaterol modulate their function is crucial for the development of effective anti-inflammatory therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

Table 1: Effect of Procaterol on Eosinophil Functions

| Function | Agonist | Procaterol Concentration | % Inhibition | Cell Type | Citation |

| Adhesion | Eotaxin/TNF-α | 10⁻⁹ M - 10⁻⁷ M | Concentration-dependent | Human Eosinophils / NHLF | [1][2] |

| Degranulation | IL-5 | 10⁻⁹ M - 10⁻⁸ M (with Theophylline (B1681296) 10⁻⁵ M) | 43.8% | Human Eosinophils | [3] |

| O₂⁻ Generation | PAF | 10⁻⁵ M | ~45% | Human Eosinophils | [4] |

| CD11b Expression | PAF | 10⁻⁷ M | Apparent Inhibition | Human Eosinophils | [4] |

| CD11b Expression | PAF | 10⁻⁵ M | ~25% | Human Eosinophils | [4] |

NHLF: Normal Human Lung Fibroblasts

Table 2: Effect of Procaterol on the Release of Eosinophil Chemoattractants from Bronchial Epithelial Cells (BEAS-2B)

| Chemoattractant | Stimulant | Procaterol Concentration | Effect | Citation |

| RANTES | IL-1β / TNF-α | Not Specified | Dose-dependent inhibition | [5] |

| GM-CSF | IL-1β / TNF-α | Not Specified | Dose-dependent inhibition | [5] |

| IL-8 | IL-1β / TNF-α | Not Specified | Dose-dependent inhibition | [5] |

Signaling Pathway of Procaterol in Eosinophils

Procaterol exerts its inhibitory effects on eosinophils primarily through the β2-adrenergic receptor signaling pathway, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Experimental Protocols

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol describes a common method for assessing the effect of procaterol on eosinophil chemotaxis in vitro.

Measurement of Intracellular cAMP Levels

This protocol outlines the general steps for quantifying changes in intracellular cAMP in eosinophils following procaterol treatment.

-

Eosinophil Preparation: Isolate and purify human eosinophils as described in the chemotaxis assay protocol.

-

Cell Stimulation:

-

Resuspend eosinophils in a suitable buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Incubate the cells with various concentrations of procaterol or a vehicle control for a specified time at 37°C.

-

-

Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

-

cAMP Quantification:

-

Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercial kit.

-

The assay typically involves the competition between cellular cAMP and a labeled cAMP conjugate for binding to a specific antibody.

-

The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.

-

Express the results as pmol of cAMP per million cells or fold-change over basal levels.

-

Logical Relationship of Procaterol's Dual Inhibitory Action